molecular formula C14H14FN3O2S2 B5853458 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide

4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No. B5853458
M. Wt: 339.4 g/mol
InChI Key: DMKZQKSVQPLNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as compound 968, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide 968 involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various tumors. It also inhibits the activity of 11β-hydroxysteroid dehydrogenase type 1, which is involved in the development of metabolic disorders such as diabetes. Additionally, it has been found to inhibit the activity of cyclooxygenase-2, which is involved in the development of inflammation.
Biochemical and Physiological Effects:
Compound 968 has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, induce apoptosis, and reduce tumor size in animal models. It has also been found to reduce inflammation and improve glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide 968 in lab experiments include its potent activity against various targets, its relatively low toxicity, and its ease of synthesis. However, its limitations include its poor solubility in water, which may limit its use in certain experiments, and its potential off-target effects, which may require further investigation.

Future Directions

There are several future directions for the research on 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide 968. One direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its pharmacological properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to elucidate its mechanism of action and potential off-target effects to ensure its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide 968 involves the reaction of 4-aminobenzenesulfonamide with 4-fluorobenzyl isothiocyanate. The reaction takes place in the presence of a base, such as triethylamine, in a suitable solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide 968.

Scientific Research Applications

Compound 968 has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent anti-inflammatory, anticancer, and antidiabetic properties.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S2/c15-11-3-1-10(2-4-11)9-17-14(21)18-12-5-7-13(8-6-12)22(16,19)20/h1-8H,9H2,(H2,16,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKZQKSVQPLNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(4-Fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide

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